Spiramine A vs. Spiramine C1: Selectivity Profile in Antiplatelet Activity
Spiramine A demonstrates a distinct, selective inhibitory profile against platelet aggregation. It potently inhibits PAF-induced rabbit platelet aggregation in a concentration-dependent manner . Critically, and in stark contrast to its analog Spiramine C1, Spiramine A does not inhibit aggregation induced by ADP or arachidonic acid at comparable concentrations [1]. Spiramine C1, conversely, exhibits a non-selective profile, inhibiting PAF, ADP, and arachidonic acid pathways [1].
| Evidence Dimension | Selectivity of inhibition of platelet aggregation pathway |
|---|---|
| Target Compound Data | Selective for PAF-induced aggregation; no effect on ADP or arachidonic acid (AA)-induced aggregation [1]. |
| Comparator Or Baseline | Spiramine C1: Non-selective; inhibits PAF (IC50: 30.5 µM), ADP (IC50: 56.8 µM), and AA (IC50: 29.9 µM) [1]. |
| Quantified Difference | Qualitative difference in selectivity: Spiramine A is selective for PAF, whereas Spiramine C1 is non-selective across three pathways. |
| Conditions | In vitro rabbit platelet aggregation assay induced by PAF, ADP, and arachidonic acid [1]. |
Why This Matters
For researchers studying PAF-specific pathways, Spiramine A offers a targeted tool without confounding off-target effects on ADP or AA pathways, unlike Spiramine C1 which would broadly inhibit multiple aggregation mechanisms.
- [1] Li, L., et al. (2002). Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. European Journal of Pharmacology, 449(1-2), 23-28. View Source
